N-(2-naphthyl)decanamide
Description
N-(2-Naphthyl)decanamide is a synthetic amide derivative featuring a decanoyl chain (10-carbon aliphatic group) linked to a 2-naphthylamine moiety.
Properties
Molecular Formula |
C20H27NO |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-naphthalen-2-yldecanamide |
InChI |
InChI=1S/C20H27NO/c1-2-3-4-5-6-7-8-13-20(22)21-19-15-14-17-11-9-10-12-18(17)16-19/h9-12,14-16H,2-8,13H2,1H3,(H,21,22) |
InChI Key |
LOYQOMLASCJZIE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Characteristics
The table below compares N-(2-naphthyl)decanamide with key analogs based on molecular formulas, substituents, and molecular weights:
Key Observations :
- Lipophilicity : this compound’s naphthyl group enhances aromaticity and lipophilicity compared to N-vanillyldecanamide’s polar vanillyl group.
- Bioactivity: The glucopyranosyl-2-naphthyl analog in shows potent glycogen phosphorylase inhibition (Ki = 3.5 μM), highlighting the role of hydrophilic carbohydrate moieties in enhancing target binding .
Antimicrobial and Biofilm Activity
- Compound 7 : A dimeric γ-AApeptide with adamantane and phenyl groups demonstrates biofilm disruption, attributed to its amphipathic structure and high molecular weight (1,055.80 g/mol). This suggests that bulky hydrophobic groups enhance antimicrobial activity.
- N-(β-d-Glucopyranosyl) amides : The 2-naphthyl-propenoic amide derivative’s strong inhibition of glycogen phosphorylase (Ki = 3.5 μM) underscores the importance of combining hydrophobic (naphthyl) and hydrophilic (glucopyranosyl) motifs for enzyme targeting.
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